molecular formula C12H14ClFN2O2 B12240009 3-(4-Chloro-2-fluorophenyl)-1-(oxan-4-yl)urea

3-(4-Chloro-2-fluorophenyl)-1-(oxan-4-yl)urea

Cat. No.: B12240009
M. Wt: 272.70 g/mol
InChI Key: PUBZZONURSLLHW-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-fluorophenyl)-1-(oxan-4-yl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea functional group attached to a 4-chloro-2-fluorophenyl ring and an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-fluorophenyl)-1-(oxan-4-yl)urea typically involves the reaction of 4-chloro-2-fluoroaniline with oxan-4-yl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The general reaction scheme is as follows:

4-Chloro-2-fluoroaniline+Oxan-4-yl isocyanateThis compound\text{4-Chloro-2-fluoroaniline} + \text{Oxan-4-yl isocyanate} \rightarrow \text{this compound} 4-Chloro-2-fluoroaniline+Oxan-4-yl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The reactants are fed into the reactor at a controlled rate, and the product is continuously removed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-fluorophenyl)-1-(oxan-4-yl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Chloro-2-fluorophenyl)-1-(oxan-4-yl)urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-fluorophenyl)-1-(oxan-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-(oxan-4-yl)urea: Lacks the fluorine atom, which may affect its chemical and biological properties.

    3-(4-Fluorophenyl)-1-(oxan-4-yl)urea:

    3-(4-Chloro-2-fluorophenyl)-1-(morpholin-4-yl)urea: Contains a morpholine ring instead of an oxane ring, which can influence its chemical behavior.

Uniqueness

3-(4-Chloro-2-fluorophenyl)-1-(oxan-4-yl)urea is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, as well as the oxane ring

Properties

Molecular Formula

C12H14ClFN2O2

Molecular Weight

272.70 g/mol

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-(oxan-4-yl)urea

InChI

InChI=1S/C12H14ClFN2O2/c13-8-1-2-11(10(14)7-8)16-12(17)15-9-3-5-18-6-4-9/h1-2,7,9H,3-6H2,(H2,15,16,17)

InChI Key

PUBZZONURSLLHW-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC(=O)NC2=C(C=C(C=C2)Cl)F

Origin of Product

United States

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